3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide

Catalog No.
S2782444
CAS No.
1286712-04-6
M.F
C22H20ClN3O2S
M. Wt
425.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol...

CAS Number

1286712-04-6

Product Name

3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.93

InChI

InChI=1S/C22H20ClN3O2S/c1-15-20(21(24-28-15)18-9-3-4-10-19(18)23)22(27)26(14-17-8-6-12-29-17)13-16-7-5-11-25(16)2/h3-12H,13-14H2,1-2H3

InChI Key

VBZDDFHQVJADDO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CN3C)CC4=CC=CS4

solubility

not available

Here's what can be gleaned from the compound's structure:

  • Organic Scaffolds: The molecule contains several interesting organic scaffolds including isoxazole, pyrrole, thiophene, and a carboxamide group. These scaffolds are found in many biologically active molecules [].
  • Functional Groups: The presence of a chlorophenyl group and a methyl group suggests potential for exploring interactions with biological targets [].

Future Research Directions

Given the presence of these potentially interesting chemical features, future research on 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide could involve:

  • Synthesis and Characterization: If not already described in the scientific literature, the first step would be to develop a synthetic route to obtain the compound in sufficient quantities for further study [].
  • Biological Activity Screening: The compound could be screened against a variety of biological targets, such as enzymes, receptors, or ion channels, to identify potential therapeutic applications [].
  • Computational Modeling: Computational modeling techniques could be used to predict the interaction of the compound with biological targets, potentially guiding further experimental design [].

3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide is a synthetic compound with a complex structure characterized by the presence of an isoxazole ring, chlorophenyl group, and various nitrogen-containing moieties. Its molecular formula is C19H19ClN4O3C_{19}H_{19}ClN_{4}O_{3} and it has a molecular weight of approximately 386.84 g/mol. The compound is primarily utilized in research settings due to its potential biological activities and unique structural features, which may confer specific pharmacological properties.

Typical of isoxazole derivatives, including:

  • Nucleophilic substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: The carboxamide functional group may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
  • Reduction: The isoxazole ring can be reduced under certain conditions, potentially altering its biological activity.

These reactions can be exploited in synthetic pathways to create analogs or derivatives that may exhibit enhanced properties or different activities.

Preliminary studies suggest that 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide may exhibit various biological activities, including:

  • Antimicrobial properties: Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory effects: Some isoxazole derivatives are known to modulate inflammatory pathways, which could make this compound a candidate for further investigation in inflammatory diseases.
  • Cytotoxicity against cancer cells: Initial screening indicates potential cytotoxic effects on certain cancer cell lines, warranting further exploration into its mechanism of action.

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the isoxazole ring: Starting from appropriate precursors (such as α-haloketones and hydrazines), the isoxazole ring can be synthesized through cyclization reactions.
  • Introduction of substituents: The chlorophenyl and thiophenyl groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
  • Final amide formation: The carboxylic acid derivative can be converted to the corresponding amide through coupling reactions with amines derived from pyrrole.

Each step requires careful optimization to ensure high yields and purity of the final product.

This compound holds promise in various fields:

  • Pharmaceutical research: Due to its potential biological activities, it may serve as a lead compound for developing new therapeutic agents targeting infections or inflammation.
  • Chemical biology: It could be used as a tool compound to study specific biological pathways or mechanisms due to its unique structural features.

Interaction studies involving this compound could focus on:

  • Protein binding assays: Understanding how the compound interacts with target proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular uptake studies: Evaluating how well the compound penetrates cellular membranes could inform on its bioavailability and efficacy in vivo.

These studies are crucial for determining the practical applications of the compound in drug development.

Several compounds share structural similarities with 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
5-methylisoxazole-4-carboxylic acidIsoxazole ring with carboxylic acidSimpler structure; lacks additional aromatic groups
1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanoneContains chlorophenyl and pyrroleDifferent functional groups; potential for diverse biological activity
3-(2-fluorophenyl)-5-methylisoxazoleFluorinated variant of isoxazoleFluorine substitution may alter pharmacokinetic properties

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide lies in its combination of multiple heterocycles and functional groups, which may contribute to distinctive biological activities not observed in simpler analogs. Further research will help clarify its specific advantages over these similar compounds.

XLogP3

4

Dates

Last modified: 08-17-2023

Explore Compound Types